molecular formula C15H11IO B14410184 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one CAS No. 80824-85-7

3-(3-Iodophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B14410184
CAS No.: 80824-85-7
M. Wt: 334.15 g/mol
InChI Key: NVSMWGAJOJZQAA-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-iodobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as thiolates or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiolates, amines, and other nucleophiles. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives where the iodine atom is replaced by the nucleophile.

    Oxidation Reactions: Products include epoxides or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

3-(3-Iodophenyl)-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom can enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The compound’s α,β-unsaturated carbonyl system also allows it to participate in Michael addition reactions, which can further influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodophenylacetic acid
  • 3-Iodophenol
  • 3-Iodobenzylamine

Uniqueness

3-(3-Iodophenyl)-1-phenylprop-2-en-1-one is unique due to its chalcone structure, which provides a versatile framework for chemical modifications. The presence of the iodine atom enhances its reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

80824-85-7

Molecular Formula

C15H11IO

Molecular Weight

334.15 g/mol

IUPAC Name

3-(3-iodophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11IO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H

InChI Key

NVSMWGAJOJZQAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)I

Origin of Product

United States

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